molecular formula C24H16Hg2O9 B213090 Fluorescein mercuriacetate CAS No. 3570-80-7

Fluorescein mercuriacetate

Cat. No. B213090
CAS RN: 3570-80-7
M. Wt: 849.6 g/mol
InChI Key: QSZMOZPZBXFCDN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorescein mercuriacetate is a compound that has been used in various studies . The structure assignment of fluorescein mercuric acetate is corrected to 4’,5’-bis (acetoxymercury)fluorescein .


Synthesis Analysis

Fluorescein mercuric acetate is synthesized with the help of various methods . The synthesis of such compounds is a topic of interest in the field of chemistry .


Molecular Structure Analysis

The molecular structure of fluorescein mercuric acetate is corrected to 4’,5’-bis (acetoxymercury)fluorescein . The structure of this compound has been studied using NMR spectroscopy .


Physical And Chemical Properties Analysis

Fluorescein mercuric acetate is a red powder . It is stored at temperatures between 2-8°C .

Scientific Research Applications

  • Mitochondrial Energized Processes

    Fluorescein mercuriacetate selectively suppresses the energized to energized-twisted configurational transition of mitochondria without affecting the primary conformational changes of energy coupling. This feature makes it a useful tool in studying mitochondrial functions and energy cycles (Lee, Harris, & Green, 1969).

  • Inhibition of Sorbitol Dehydrogenase

    As an irreversible inhibitor of calf liver sorbitol dehydrogenase, fluorescein mercuriacetate has been used in studies related to enzyme inhibition and its mechanisms. It reacts with essential sulfhydryl groups on enzymes, inducing conformational changes (Heitz, 1973).

  • Nucleic Acid Studies

    Fluorescein mercuriacetate binds to various nucleic acids, altering their absorption and fluorescence properties. This characteristic allows its use in the structural studies of nucleic acids, including DNA and RNA (Takeuchi & Maeda, 1976).

  • Fluorescence and Electron Microscope Detection

    Fluorescein mercuriacetate is used as a specific fluorescent dye for thiols, especially in ultrastructural detection of -SH groups in sperm chromatin protamines, highlighting its application in microscopic imaging and cellular studies (Biggiogera & Pellicciari, 1988).

  • Geothermal Tracing

    In geothermal studies, fluorescein is used to trace the path of injected fluids through geothermal reservoirs. The thermal stability and decay kinetics of fluorescein have been studied to improve the accuracy of such tracing methods (Adams & Davis, 1991).

  • Ophthalmology

    Widely used in ophthalmology, fluorescein aids in various diagnostic procedures, including the evaluation of ocular surface integrity and intraocular tumours. Its unique staining properties make it a valuable tool in this field (Norn, 1964).

  • Cancer Research and Treatment

    Recent studies have explored the antiproliferative and cytotoxic activities of fluorescein, particularly after photoactivation. This has implications in cancer research and potential therapeutic applications (Šranková et al., 2022).

Safety And Hazards

Fluorescein mercuric acetate is toxic if swallowed, inhaled, or absorbed through the skin . It may cause eye and skin irritation, respiratory and digestive tract irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

Fluorescein molecules, including fluorescein mercuric acetate, are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . Future research in this area is expected to lead to further advancements and expanded clinical applications .

properties

IUPAC Name

acetyloxy-[5'-(acetyloxymercurio)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-4'-yl]mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10O5.2C2H4O2.2Hg/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;2*1-2(3)4;;/h1-8,21-22H;2*1H3,(H,3,4);;/q;;;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZMOZPZBXFCDN-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O[Hg]C1=C(C=CC2=C1OC3=C(C24C5=CC=CC=C5C(=O)O4)C=CC(=C3[Hg]OC(=O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Hg2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluorescein mercuriacetate

CAS RN

3570-80-7, 32382-27-7
Record name Fluorescein mercuric acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003570807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein mercuric acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032382277
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluorescein mercuric acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fluorescein mercuriacetate
Reactant of Route 2
Fluorescein mercuriacetate
Reactant of Route 3
Fluorescein mercuriacetate
Reactant of Route 4
Reactant of Route 4
Fluorescein mercuriacetate
Reactant of Route 5
Fluorescein mercuriacetate
Reactant of Route 6
Reactant of Route 6
Fluorescein mercuriacetate

Citations

For This Compound
11
Citations
ON Ozoline, TA Uteshev, SG Kamzolova - Biochimica et Biophysica Acta …, 1991 - Elsevier
… As it is known, the formation of mercaptid bonding between fluoresceinmercuriacetate and cycteine is accompanied by a decrease in the absorption intensity and quantum yield, but not …
Number of citations: 8 www.sciencedirect.com
PM Laidler, EM Taga, RL Van Etten - Archives of Biochemistry and …, 1982 - Elsevier
… Surprisingly, both in titration of enzyme with fluorescein mercuriacetate and of fluorescein mercuriacetate with enzyme, the amount of reagent molecules bound to one enzyme molecule …
Number of citations: 42 www.sciencedirect.com
N Navaratnam, MR Banner, PJ Butterworth - Enzyme, 1985 - karger.com
… fluorescein mercuriacetate (FMA) in at tempts to determine the number of reactive thiols and to categorise them according to reactivity and importance for catalytic func tion. This enzyme …
Number of citations: 5 karger.com
OG Grebenshchikova, LE Andrianova… - Biokhimiia (Moscow …, 1989 - europepmc.org
… Protein modification by fluorescein mercuriacetate at Cys-165 essential for the enzyme activity does not result in the synthesis of antibodies that would stimulate the inhibition of the …
Number of citations: 1 europepmc.org
K Koizumi, Y ITO, K KOJIMA… - The Journal of …, 1976 - academic.oup.com
… (5), based on reinforcement of the membrane with fluorescein mercuriacetate, has already been applied to rat ascites hepatomas (6), but is not appropriate for our studies, because the …
Number of citations: 73 academic.oup.com
R Marignan - The Quality Control of Medicines, 1976 - Elsevier
Publisher Summary This chapter presents an overview of spectroscopic methods and spectrofluorimetry. In the fluorescence method, the different components of the instrument are—a …
Number of citations: 1 www.sciencedirect.com
PL Jørgensen - Membranes and Transport: Volume 1, 1982 - Springer
A significant gap in our understanding of the reaction mechanism of the Na + /K + pump is the lack of information about the molecular structure of the protein. Pure preparations of the …
Number of citations: 4 link.springer.com
Y Shimizu, T Kumazaki, SI Ishii - Journal of Virology, 1982 - Am Soc Microbiol
… 2 was also observed when pyocin Rl was treated with pCMB (1 mM) or fluorescein mercuriacetate (10 ,uM) (data not shown). When the treated pyocin Ri was reactivated by the action of …
Number of citations: 9 journals.asm.org
R MARIGNAN - The Quality Control of Medicines: Proceedings of …, 2014 - books.google.com
Atoms and molecules can absorb energy, supplied in the form of heat, electrical energy or as photons of light (visible, ultraviolet or infrared). The absorption of a photon causes the atom …
Number of citations: 0 books.google.com
MO Andreae - Unesco Technical Papers in Marine Science, 1989 - UNESCO
Number of citations: 2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.